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Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzonitrile

Cat. No.: B169208

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxy-2-methylbenzonitrile, a key intermediate in pharmaceutical synthesis and materials
science. This document collates predicted and experimentally-derived data for Nuclear
Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy,
and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the
replication and verification of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules by providing information about the chemical environment of atomic nuclei.

'H NMR Spectroscopy Data

The proton NMR spectrum provides information on the number of different types of protons and
their neighboring environments. The predicted chemical shifts for 4-Hydroxy-2-
methylbenzonitrile in a deuterated solvent are presented below. These predictions are based
on established principles of substituent effects on aromatic rings.[1][2][3]
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] Predicted Chemical o Coupling Constant
Proton Assignment _ Multiplicity
Shift (8, ppm) (J, H2)
H (aromatic, position )
3) 6.8-7.0 Doublet ~2 Hz (meta coupling)
H (aromatic, position ~8 Hz (ortho), ~2 Hz
6.7-6.9 Doublet of Doublets
5) (meta)
H (aromatic, position )
6) 7.3-75 Doublet ~8 Hz (ortho coupling)
-OH (hydroxyl) 45-6.0 Broad Singlet
-CHs (methyl) 22-24 Singlet

3C NMR Spectroscopy Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
The predicted chemical shifts for the carbon atoms in 4-Hydroxy-2-methylbenzonitrile are
detailed below, based on additive models for substituted benzenes.[4][5][6]

Carbon Assignment Predicted Chemical Shift (3, ppm)
C (aromatic, C1) 100 - 105

C (aromatic, C2) 140 - 145

C (aromatic, C3) 118 - 122

C (aromatic, C4) 158 - 162

C (aromatic, C5) 115-120

C (aromatic, C6) 133-138

-CN (nitrile) 117 -120

-CHs (methyl) 19-22

Infrared (IR) Spectroscopy
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FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of

infrared radiation. The characteristic vibrational frequencies for 4-Hydroxy-2-

methylbenzonitrile are predicted based on the known absorptions of phenols, aromatic

nitriles, and substituted benzenes.[7][8][9][10]

Characteristic Absorption

Functional Group Intensity
(cm™)

O-H stretch (phenol) 3200 - 3600 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (methyl) 2850 - 2960 Medium

C=N stretch (nitrile) 2220 - 2260 Medium, Sharp

C=C stretch (aromatic) 1500 - 1600 Medium

C-O stretch (phenol) 1200 - 1260 Strong

C-H bend (out-of-plane) 800 - 900 Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The molecular weight of 4-Hydroxy-2-methylbenzonitrile (CsH7NO) is 133.15 g/mol . The

predicted mass spectral data is presented below.[11]

Adduct Predicted m/z
[M+H]* 134.06004
[M+Na]* 156.04198
[M-H]~ 132.04548
[M]* 133.05221

Common fragmentation patterns for aromatic nitriles involve the loss of HCN (m/z 27) and CN

(m/z 26).[12][13][14]
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Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-
specific parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of purified 4-Hydroxy-2-methylbenzonitrile in
approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

o Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

[¢]

[¢]

Acquire *H and 3C NMR spectra on a spectrometer operating at a field strength of 300
MHz or higher.

[e]

For *H NMR, a standard single-pulse experiment is typically sufficient.

[e]

For 13C NMR, a proton-decoupled experiment is used to simplify the spectrum to single
lines for each unique carbon.

» Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier
transform, phasing, and baseline correction.

IR Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet
method is commonly used.

o ATR: Place a small amount of the solid sample directly on the ATR crystal.

o KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder.
Press the mixture into a thin, transparent pellet using a hydraulic press.

o Data Acquisition:
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o Place the sample (ATR crystal or KBr pellet) in the sample holder of the FTIR
spectrometer.

o Collect a background spectrum of the empty sample holder.

o Collect the sample spectrum over a range of 4000-400 cm~1,

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 pg/mLto 1
mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

« lonization: Introduce the sample into the mass spectrometer. Common ionization techniques
for this type of molecule include Electrospray lonization (ESI) or Electron Impact (El).[15]

o Data Acquisition:
o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
o For ESI, both positive and negative ion modes can be explored.
o For El, a standard electron energy of 70 eV is typically used.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
small organic molecule like 4-Hydroxy-2-methylbenzonitrile.
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Data Interpretation
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Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an
organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.pearson.com/channels/organic-chemistry/asset/82b0ded4/spectroscopy-insights-how-might-you-use-c-nmr-spectroscopy-to-differentiate-betw
https://www.pearson.com/channels/organic-chemistry/asset/82b0ded4/spectroscopy-insights-how-might-you-use-c-nmr-spectroscopy-to-differentiate-betw
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/15%3A_Benzene_and_Aromaticity%3A_Electrophilic_Aromatic_Substitution/15.04%3A_Spectral__Characteristics_of_the__Benzene__Ring
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://webspectra.chem.ucla.edu/irtable.html
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://pubchemlite.lcsb.uni.lu/e/compound/308741
https://pmc.ncbi.nlm.nih.gov/articles/PMC10900304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10900304/
https://pubs.rsc.org/en/content/articlehtml/2023/fd/d3fd00015j
https://pubs.rsc.org/en/content/articlehtml/2023/fd/d3fd00015j
https://pubs.rsc.org/en/content/articlehtml/2023/fd/d3fd00015j
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_4_Hydroxyquinoline_2_acetonitrile_A_Technical_Guide.pdf
https://www.benchchem.com/product/b169208#spectroscopic-data-of-4-hydroxy-2-methylbenzonitrile-nmr-ir-ms
https://www.benchchem.com/product/b169208#spectroscopic-data-of-4-hydroxy-2-methylbenzonitrile-nmr-ir-ms
https://www.benchchem.com/product/b169208#spectroscopic-data-of-4-hydroxy-2-methylbenzonitrile-nmr-ir-ms
https://www.benchchem.com/product/b169208#spectroscopic-data-of-4-hydroxy-2-methylbenzonitrile-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b169208?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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